molecular formula C13H17NO2 B12867896 (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol

(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol

Cat. No.: B12867896
M. Wt: 219.28 g/mol
InChI Key: IOTKBIGWJPLESI-QDIMTWPYSA-N
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Description

(1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol is a chiral compound that belongs to the class of isoxazoline derivatives. Isoxazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with hydroxylamine to form the isoxazoline ring, followed by reduction to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Isoxazolidine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine

Industry

In industry, this compound could be used in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol would depend on its specific biological target. Generally, isoxazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-((4S)-3-Methyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol
  • (1R)-1-((4S)-3-Ethyl-4-(4-methylphenyl)-4,5-dihydroisoxazol-5-yl)ethanol

Uniqueness

The unique structural features of (1R)-1-((4S)-3-Ethyl-4-phenyl-4,5-dihydroisoxazol-5-yl)ethanol, such as its specific chiral centers and substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1R)-1-[(4S)-3-ethyl-4-phenyl-4,5-dihydro-1,2-oxazol-5-yl]ethanol

InChI

InChI=1S/C13H17NO2/c1-3-11-12(10-7-5-4-6-8-10)13(9(2)15)16-14-11/h4-9,12-13,15H,3H2,1-2H3/t9-,12+,13?/m1/s1

InChI Key

IOTKBIGWJPLESI-QDIMTWPYSA-N

Isomeric SMILES

CCC1=NOC([C@H]1C2=CC=CC=C2)[C@@H](C)O

Canonical SMILES

CCC1=NOC(C1C2=CC=CC=C2)C(C)O

Origin of Product

United States

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